molecular formula C14H19NO4 B2714340 Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate CAS No. 943845-67-8

Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate

Cat. No.: B2714340
CAS No.: 943845-67-8
M. Wt: 265.309
InChI Key: GNGRYLKCTJFXKP-UHFFFAOYSA-N
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Description

“Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate” is a chemical compound with the molecular formula C14H19NO4 . It has a molecular weight of 265.31 . This compound is used in various chemical reactions and syntheses .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic approach to racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzoate group, a tert-butoxycarbonylamino group, and a methyl group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For example, it can undergo reduction and inversion reactions to produce different isomers . More specific reaction mechanisms would depend on the exact conditions and reagents used.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Metallation and Synthesis of Fluorinated Analogs : A study demonstrated the synthesis of fluorinated analogs, including compounds similar to Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate, using metallation reactions directed by fluorine. This approach highlights the potential for creating derivatives of this compound for various chemical synthesis applications (Thornton & Jarman, 1990).

  • Building Blocks for Amino Acids : Research on the synthesis of cyclopropyl-containing amino acids used Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, showcasing the utility of similar tert-butoxycarbonylamino compounds in creating precursors for biologically active molecules (Limbach et al., 2009).

Material Synthesis and Characterization

  • Polymeric and Material Applications : A study explored the electropolymerization of a pyrrole derivative with characteristics similar to this compound, highlighting its potential in creating novel electrochromic materials with applications in sensors and other electronic devices (Almeida et al., 2017).

Catalysis and Chemical Transformations

  • Catalysis for Alkoxycarbonylation of Alkenes : Palladium catalysts utilizing ligands related to this compound have shown exceptional activity in the alkoxycarbonylation of alkenes, a critical reaction for the synthesis of esters from unsaturated hydrocarbons (Dong et al., 2017).

Mechanism of Action

The mechanism of action of “Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate” would depend on its specific use in a chemical reaction or process. For instance, in the synthesis of certain compounds, it may act as a reactant that undergoes specific transformations to produce the desired product .

Safety and Hazards

“Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate” may pose certain hazards. For instance, it may be harmful if swallowed and may cause irritation to the eyes, nose, throat, upper respiratory tract, and skin . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

Properties

IUPAC Name

methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-7-5-6-8-11(10)12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGRYLKCTJFXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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